molecular formula C17H16N2O2 B5712235 N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 5854-92-2

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5712235
CAS RN: 5854-92-2
M. Wt: 280.32 g/mol
InChI Key: ANXWOUDKWFSVOE-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as DCPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a series of reactions involving different reagents and catalysts.

Mechanism of Action

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins, which are involved in the inflammatory response. The compound also inhibits the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to bind to the active site of COX-2 and block its activity. The compound also interacts with beta-amyloid peptides and prevents their aggregation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound reduces the production of prostaglandins, which are involved in the inflammatory response. N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been found to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities. It has been found to exhibit consistent and reproducible effects in animal studies. However, there are also some limitations to the use of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the study of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide in the treatment of Alzheimer's disease. The compound has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease. Further studies are needed to determine the safety and efficacy of N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide in humans. Additionally, the compound may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide is synthesized through a series of reactions involving different reagents and catalysts. The synthesis involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride in the presence of a base to produce 2-(2,4-dimethylphenoxy)acetamide. The resulting product is then reacted with cyanogen bromide in the presence of a base to produce N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied extensively for its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been found to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-8-16(13(2)9-12)21-11-17(20)19-15-6-4-3-5-14(15)10-18/h3-9H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXWOUDKWFSVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358070
Record name N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide

CAS RN

5854-92-2
Record name N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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